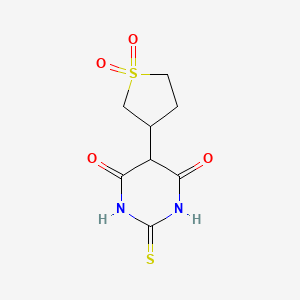
5-(1,1-dioxidotetrahydrothien-3-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,1-dioxidotetrahydrothien-3-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C8H10N2O4S2 and its molecular weight is 262.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(1,1-Dioxidotetrahydrothien-3-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound of increasing interest due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its potential therapeutic applications.
Synthesis
The synthesis of 5-(1,1-dioxidotetrahydrothien-3-yl)-2-thioxodihydropyrimidine derivatives typically involves multi-step reactions that include the condensation of appropriate thiazolidinones and thioketones. Recent studies have optimized these processes to enhance yield and purity, making them suitable for biological evaluations .
Antitumor Activity
Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown promising activity against:
- Colon carcinoma (HCT-116)
- Liver carcinoma (HepG2)
- Breast carcinoma (MDA-MB-231)
In vitro assays indicated that the compound exhibits dose-dependent cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin . The mechanism of action appears to be linked to the inhibition of key proteins involved in cell proliferation and survival.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies indicate that it possesses significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antibacterial mechanism may involve the inhibition of bacterial kinases, leading to disrupted cellular processes .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Antiviral Activity
Some derivatives of thioxodihydropyrimidines have shown antiviral properties, particularly against HIV and other viral pathogens. This activity is attributed to the ability of these compounds to inhibit viral replication processes through various mechanisms, including interference with viral enzymes .
The biological activity of 5-(1,1-dioxidotetrahydrothien-3-yl)-2-thioxodihydropyrimidine derivatives can be attributed to several mechanisms:
- Inhibition of Kinases : The compounds have been shown to inhibit serine/threonine kinases, which are crucial for various signaling pathways in both cancer and bacterial cells .
- EGFR Inhibition : Molecular docking studies suggest that these compounds may bind effectively to the epidermal growth factor receptor (EGFR), blocking its activation and downstream signaling pathways associated with tumor growth .
Case Studies
Recent case studies highlight the efficacy of this compound in preclinical models:
- Case Study in Cancer Treatment : A study involving HepG2 cells demonstrated that treatment with 5-(1,1-dioxidotetrahydrothien-3-yl)-2-thioxodihydropyrimidine resulted in a significant reduction in cell viability compared to untreated controls.
- Antibacterial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior antibacterial activity against resistant strains of Staphylococcus aureus.
属性
IUPAC Name |
5-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S2/c11-6-5(7(12)10-8(15)9-6)4-1-2-16(13,14)3-4/h4-5H,1-3H2,(H2,9,10,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEKATLNQBNWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C2C(=O)NC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














